molecular formula C13H19N3O2 B7530973 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea

1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea

Cat. No.: B7530973
M. Wt: 249.31 g/mol
InChI Key: CATAUEYRYBUUSW-UHFFFAOYSA-N
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Description

1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea is a compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyridine ring, an oxolane ring, and an ethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea typically involves the reaction of 4-aminopyridine with ethyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted urea derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activities.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea can be compared with other similar compounds, such as:

    1-Methyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea: This compound has a methyl group instead of an ethyl group, which may result in different biological activities and properties.

    1-Ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-2-ylurea: This compound has the pyridine ring attached at the 2-position instead of the 4-position, which can affect its reactivity and interactions with biological targets.

    1-Ethyl-1-(tetrahydrofuran-2-ylmethyl)-3-pyridin-4-ylurea: This compound has a tetrahydrofuran ring instead of an oxolane ring, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-ethyl-1-(oxolan-2-ylmethyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-16(10-12-4-3-9-18-12)13(17)15-11-5-7-14-8-6-11/h5-8,12H,2-4,9-10H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAUEYRYBUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCO1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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